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molecular formula C12H10O4 B078086 Ethyl 4-oxo-4H-chromene-2-carboxylate CAS No. 14736-31-3

Ethyl 4-oxo-4H-chromene-2-carboxylate

Cat. No. B078086
M. Wt: 218.2 g/mol
InChI Key: CJVFJZNWXDFXHF-UHFFFAOYSA-N
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Patent
US06756403B2

Procedure details

In a mixture containing 180 g of toluene and 12.0 g of diethyl oxalate was dissolved 30 g of 2-hydroxyacetophenone, to which 65.0 g of a 20% solution of sodium ethylate in ethanol was added dropwise. After completion of the reaction 13 g of 98% sulfuric acid was subsequently added, and the mixture was stirred at 60° C. for about 30 minutes. Then 140 g of water was added, and the mixture was subjected to separation of the organic layer. The resultant organic layer was concentrated, after which 55.0 g of hexane was added and the mixture was filtered below 10° C. which yields about 34.0 g of ethyl 4-oxochromene-2-carboxylate. (Approximately 95% yield).
Quantity
30 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
13 g
Type
reactant
Reaction Step Three
Name
Quantity
140 g
Type
solvent
Reaction Step Four
Quantity
12 g
Type
reactant
Reaction Step Five
Quantity
180 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:8][CH2:9][CH3:10])(=[O:7])[C:2]([O:4][CH2:5][CH3:6])=O.O[CH2:12][C:13]([C:15]1C=C[CH:18]=[CH:17][CH:16]=1)=[O:14].CC[O-].[Na+].S(=O)(=O)(O)O>C(O)C.O.C1(C)C=CC=CC=1>[O:14]=[C:13]1[C:15]2[C:5](=[CH:6][CH:18]=[CH:17][CH:16]=2)[O:4][C:2]([C:1]([O:8][CH2:9][CH3:10])=[O:7])=[CH:12]1 |f:2.3|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
OCC(=O)C1=CC=CC=C1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
13 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
140 g
Type
solvent
Smiles
O
Step Five
Name
Quantity
12 g
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Name
Quantity
180 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 60° C. for about 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was subsequently added
CUSTOM
Type
CUSTOM
Details
the mixture was subjected to separation of the organic layer
CONCENTRATION
Type
CONCENTRATION
Details
The resultant organic layer was concentrated
ADDITION
Type
ADDITION
Details
after which 55.0 g of hexane was added
FILTRATION
Type
FILTRATION
Details
the mixture was filtered below 10° C. which

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O=C1C=C(OC2=CC=CC=C12)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 34 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 189.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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